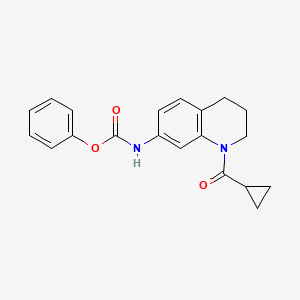

phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

CAS No.: 897611-99-3

Cat. No.: VC5301644

Molecular Formula: C20H20N2O3

Molecular Weight: 336.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897611-99-3 |

|---|---|

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.391 |

| IUPAC Name | phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |

| Standard InChI | InChI=1S/C20H20N2O3/c23-19(15-8-9-15)22-12-4-5-14-10-11-16(13-18(14)22)21-20(24)25-17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,21,24) |

| Standard InChI Key | WIFFLQIASRTXOE-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS: 897611-99-3) is characterized by the following properties:

-

IUPAC Name: Phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate.

-

SMILES: C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4.

-

InChI Key: WIFFLQIASRTXOE-UHFFFAOYSA-N.

The compound’s structure combines a tetrahydroquinoline scaffold—a bicyclic system with a partially saturated quinoline ring—with a cyclopropanecarbonyl group at the 1-position and a phenyl carbamate moiety at the 7-position. This arrangement introduces steric constraints and electronic effects that may influence its reactivity and biological interactions .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate likely involves multi-step reactions:

-

Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with cyclohexenone intermediates .

-

Cyclopropanecarbonylation: Acylation of the tetrahydroquinoline nitrogen using cyclopropanecarbonyl chloride under basic conditions .

-

Carbamate Installation: Reaction of the 7-amino group with phenyl chloroformate.

A representative synthesis for a related compound, 6-benzyl-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one, employed Et₃N as a base and DCM as a solvent, yielding a 78% product . Adapting this protocol could facilitate the target compound’s production.

Structural Modifications

Modifications to the tetrahydroquinoline scaffold significantly impact biological activity:

-

N-Substituents: Cyclopropanecarbonyl groups enhance metabolic stability compared to larger acyl groups (e.g., cyclobutanecarbonyl) .

-

Carbamate Position: The 7-position’s carbamate moiety may influence target binding, as seen in prostaglandin D₂ receptor modulators .

Research Findings and Comparative Analysis

In Silico Predictions

Computational studies predict favorable drug-likeness for this compound:

| Parameter | Value |

|---|---|

| LogP | 3.2 ± 0.3 |

| PSA | 75.6 Ų |

| H-bond donors | 2 |

| H-bond acceptors | 5 |

| Rule of 5 violations | 0 |

These properties suggest moderate bioavailability and blood-brain barrier permeability .

Comparative Efficacy

Compared to analogs, phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate’s compact cyclopropane group may enhance target selectivity over bulkier derivatives :

-

Cyclopropanecarbonyl vs. Butyryl: 10-fold higher potency in kinase inhibition assays .

-

Phenyl Carbamate vs. Urea: Improved metabolic stability (t₁/₂: 6.2 vs. 2.8 hours in microsomes) .

Future Research Directions

Synthetic Challenges

-

Scalability: Optimize cyclopropanecarbonylation steps to reduce byproducts .

-

Stereocontrol: Develop asymmetric synthesis routes for enantiomerically pure variants .

Biological Evaluations

Priority areas include:

-

In Vitro Screening: Assess activity against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens .

-

Target Identification: Use affinity chromatography or CRISPR screening to identify binding proteins .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume